4-Aminothiophene-3-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminothiophene-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.ClH/c6-4-2-9-1-3(4)5(7)8;/h1-2H,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROPFFRXMVVWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Aminothiophene 3 Carboxylic Acid Hydrochloride
Classical and Evolving Synthetic Pathways
The construction of the 4-aminothiophene-3-carboxylic acid core relies on both the adaptation of historical name reactions and the development of novel, more efficient synthetic routes.
Modifications of Established Thiophene (B33073) Syntheses
While the Hantzsch pyridine (B92270) synthesis is a well-known multi-component reaction for creating dihydropyridines, its principles of condensation and cyclization find parallels in thiophene synthesis. nih.govsigmaaldrich.comnih.gov Adaptations of classical thiophene syntheses are often required to achieve the specific 4-amino-3-carboxy substitution pattern.
One of the most prominent classical methods for synthesizing aminothiophenes is the Gewald aminothiophene synthesis . nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as morpholine (B109124) or triethylamine). nih.gov The standard Gewald reaction yields 2-aminothiophenes. However, modifications in starting materials can alter the substitution pattern. For instance, using precursors where the eventual 4- and 5-positions are part of a cyclic ketone can lead to specific substitution patterns upon ring opening and rearrangement, although direct synthesis of the 4-amino isomer via a simple Gewald approach is not typical.
A more direct classical approach to a related isomer, 3-aminothiophene-4-carboxylic acid hydrochloride, involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine (B1172632) hydrochloride. researchgate.net A patented process describes the synthesis of 4-aminothiophene-3-carboxylic acid hydrochloride's ester precursor, methyl 4-aminothiophene-3-carboxylate, by refluxing methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride in methanol. researchgate.net This reaction provides a straightforward route from a cyclic keto-ester to the desired aminothiophene hydrochloride.
Multi-Component Reactions (MCRs) in Aminothiophene Synthesis
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. wikipedia.orgthieme-connect.de
The Gewald reaction stands as a primary example of an MCR in aminothiophene synthesis. nih.govresearchgate.net In its archetypal form, it is a three-component reaction between:
An aldehyde or ketone.
An active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate).
Elemental sulfur.
The reaction is typically catalyzed by a base and proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur and subsequent ring closure and tautomerization to yield a 2-aminothiophene. rsc.org The versatility and operational simplicity of the Gewald reaction have made it a cornerstone for generating libraries of substituted 2-aminothiophenes. nih.gov While this regiochemistry is dominant, inventive modifications of the starting materials can provide access to other isomers, which is an active area of research. For example, using α-mercaptoketones or aldehydes as starting materials in a two-component variation also leads to the 2-aminothiophene core. nih.gov
Strategies for Functional Group Introduction and Derivatization
The synthesis of this compound can also be approached by introducing or modifying the required functional groups on a pre-formed thiophene ring. Thiophene itself is more reactive than benzene (B151609) towards electrophilic substitution, which typically occurs at the C2 position, or C5 if C2 is blocked. nih.gov Directing substitution to the C3 and C4 positions requires more sophisticated strategies.
One approach involves the use of directing groups. For instance, a thiophene bearing a removable directing group at the C2 position can guide electrophiles to the C3 position. Subsequent functionalization at C4 could then be achieved, followed by removal of the directing group.
More commonly, the functional groups are carried through the ring-forming reaction itself, as seen in the synthesis from methyl 4-oxotetrahydrothiophene-3-carboxylate. researchgate.net Once the core 4-aminothiophene-3-carboxylic acid ester is formed, standard organic transformations can be applied.
Ester Hydrolysis: The carboxylic acid ester can be hydrolyzed to the free carboxylic acid, typically under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.
Salt Formation: The resulting 4-aminothiophene-3-carboxylic acid can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Derivatization: The carboxylic acid can be converted to other derivatives like amides or esters using standard coupling reagents. nih.govrsc.org Similarly, the amino group can be acylated or alkylated. For example, N-acylation of 2-aminothiophene-3-carbonitrile (B183302) can be achieved by reacting it with an activated carboxylic acid (like an acyl chloride). nih.gov
Regioselective and Stereoselective Synthetic Approaches
Achieving the correct arrangement of substituents on the thiophene ring is a critical challenge in the synthesis of specifically substituted isomers like 4-aminothiophene-3-carboxylic acid.
Control over Substitution Patterns on the Thiophene Ring
Regioselectivity in thiophene synthesis is paramount for efficiently producing the desired isomer. rsc.orgiaea.org The choice of synthetic strategy dictates the final substitution pattern.
Cyclization of Acyclic Precursors: The structure of the open-chain precursor is the primary determinant of the regiochemical outcome. For instance, in the Fiesselmann thiophene synthesis, the reaction of a β-ketoester with a thioglycolic acid derivative establishes a specific substitution pattern. Innovative approaches using the cyclization of functionalized alkynes also offer high regiocontrol. nih.gov
Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of pre-brominated thiophenes. scielo.org.mx For example, the sequential and selective coupling of organometallic reagents with 2,5-dibromothiophene (B18171) allows for the controlled synthesis of unsymmetrical 2,5-disubstituted thiophenes. scielo.org.mx Similar strategies can be envisioned for other dihalothiophenes to build the desired 3,4-substitution pattern.
Directed Metalation: The use of directed metalating groups (DMGs) can provide access to specific regioisomers that are difficult to obtain through electrophilic substitution. researchgate.net A DMG at one position can direct lithiation (and subsequent electrophilic quench) to an adjacent position, offering precise control over substituent placement.
The table below compares different synthetic strategies and their typical regiochemical outcomes for aminothiophene synthesis.
| Synthetic Method | Typical Reactants | Primary Regiochemical Outcome | Reference |
|---|---|---|---|
| Gewald Reaction | Ketone/Aldehyde + Active Methylene Nitrile + Sulfur | 2-Amino-3-carbonyl/cyano thiophene | nih.gov |
| Oxotetrahydrothiophene Route | Substituted 4-Oxotetrahydrothiophene-3-carboxylate + Hydroxylamine HCl | 4-Amino-3-carboxylate thiophene | researchgate.net |
| Fiesselmann Synthesis | β-Ketoester + Thioglycolic Acid Derivative | 3-Hydroxy-4-carboxylate thiophene (can be converted to amino) | researchgate.net |
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl Compound + Sulfurating Agent (e.g., P₄S₁₀) | 2,5-Disubstituted thiophene | nih.gov |
Enantioselective and Diastereoselective Synthesis Considerations
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers or diastereomers. However, stereoselectivity becomes a critical consideration if chiral centers are introduced into the molecule, for instance, by attaching a chiral substituent to the thiophene ring, the amino group, or the carboxylic acid group. iaea.org The development of asymmetric syntheses for chiral thiophene derivatives is an area of growing interest, particularly for applications in chiral ligands and materials. rsc.org
Should a chiral derivative of 4-aminothiophene-3-carboxylic acid be the target, several strategies could be employed to control the stereochemical outcome:
Chiral Auxiliary Approach: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a reaction. researchgate.net For example, the carboxylic acid could be converted into an amide using a chiral amine (like a pseudoephedrine or Evans oxazolidinone auxiliary). sigmaaldrich.comresearchgate.net Subsequent reactions, such as an alkylation at a position alpha to a carbonyl on a substituent, would proceed diastereoselectively. The auxiliary would then be cleaved to reveal the enantiomerically enriched product. researchgate.net Sulfur-based chiral auxiliaries have also proven effective in many asymmetric transformations.
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create the desired stereocenter. For example, the asymmetric dearomatization of thiophenes can be achieved using chiral ruthenium or organocatalytic systems. rsc.org While this transforms the aromatic ring, it highlights the potential for catalytic methods to control stereochemistry in thiophene chemistry. Similarly, a chiral ligand on a metal catalyst could be used to direct an enantioselective cross-coupling reaction to build a chiral side chain.
Chiral Pool Synthesis: This strategy involves using a readily available enantiopure starting material from the "chiral pool" (e.g., amino acids, terpenes) to construct a part of the target molecule. iaea.org For instance, a chiral substituent could be prepared from a natural product and then attached to the thiophene ring via one of the synthetic methods described previously.
While these strategies are not directly applicable to the synthesis of the achiral parent compound, they are fundamental considerations in the broader field of thiophene chemistry and would be essential for the synthesis of its chiral analogs.
Catalytic Strategies in the Preparation of 4-Aminothiophene-3-carboxylic Acid Derivatives
Catalysis offers powerful tools for the synthesis of complex heterocyclic compounds, providing pathways that are often more efficient, selective, and milder than stoichiometric methods. For aminothiophene derivatives, various catalytic systems have been explored to facilitate ring formation and subsequent functionalization.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key strategy in asymmetric synthesis and green chemistry. cam.ac.ukmdpi.com In the context of aminothiophene synthesis, organocatalysts are often employed in multicomponent reactions like the Gewald reaction, which is a versatile method for preparing polysubstituted 2-aminothiophenes. researchgate.netmdpi.com
Commonly used organocatalysts include secondary amines like morpholine and pyrrolidine, which can facilitate the initial Knoevenagel condensation step between a carbonyl compound and an active methylene nitrile, a key intermediate in the Gewald synthesis. psu.edusemanticscholar.org For instance, a highly efficient, solvent-free Gewald synthesis of tetrasubstituted 2-aminothiophenes has been reported using morpholine as the catalyst at room temperature. psu.edusemanticscholar.org More advanced organocatalysts, such as proline derivatives and their analogues (e.g., 5-pyrrolidin-2-yltetrazole), have been shown to be highly effective in various asymmetric reactions and could be applied to generate chiral aminothiophene derivatives. cam.ac.uk These catalysts offer advantages such as faster reaction times and the ability to perform reactions in non-polar solvents. cam.ac.uk
Table 1: Organocatalysts in Aminothiophene Synthesis
| Catalyst | Reaction Type | Key Advantages |
|---|---|---|
| Morpholine | Gewald Reaction | Efficient under solvent-free, room temperature conditions. psu.edusemanticscholar.org |
| Pyrrolidine | Gewald Reaction | Provided the highest yield (92%) in a microwave-assisted protocol. semanticscholar.org |
| Proline Derivatives | Asymmetric Reactions | Enable enantioselective synthesis. cam.ac.uk |
| 5-Pyrrolidin-2-yltetrazole | Michael Additions, etc. | Faster reaction rates compared to proline; effective in non-polar solvents. cam.ac.uk |
While ring-forming reactions create the core thiophene structure, metal-catalyzed cross-coupling reactions are indispensable for its subsequent functionalization, allowing for the introduction of a wide array of substituents. These methods are crucial for building molecular complexity and fine-tuning the properties of the final compound.
Copper- and palladium-catalyzed reactions are particularly prominent. dntb.gov.ua A practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate has been developed via a copper-mediated Chan-Lam cross-coupling reaction. nih.gov This method allows for the coupling of the aminothiophene with various arylboronic acids and potassium aryltrifluoroborate salts under mild conditions, tolerating a broad range of functional groups. nih.gov This approach is a valuable alternative to harsher methods like nucleophilic aromatic substitution or more expensive palladium-based Buchwald-Hartwig couplings. nih.gov Palladium catalysts are also widely used for direct C-H arylation of thiophenes, typically at the C2 position, to couple them with aryl or heteroaryl bromides. organic-chemistry.org
Table 2: Metal-Catalyzed Functionalization of Aminothiophene Derivatives
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Copper(II) Acetate | Chan-Lam N-Arylation | Methyl 2-aminothiophene-3-carboxylate, Arylboronic acids | Mild conditions, broad functional group tolerance. nih.gov |
| Palladium Complexes | Suzuki Coupling | Aryl halides, Arylboronic acids | Widely used for C-C bond formation on the thiophene ring. dntb.gov.ua |
| Palladium Complexes | C-H Arylation | Thiophenes, Aryl bromides | Direct functionalization of C-H bonds, often at the C2 position. organic-chemistry.org |
Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). crdeepjournal.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the reaction occurs. wikipedia.orgjetir.org This methodology is highly valuable in green chemistry as it can eliminate the need for expensive, toxic, and anhydrous organic solvents, increase reaction rates, and improve yields. crdeepjournal.orgjetir.org
In heterocyclic synthesis, PTC has been successfully applied to the alkylation of N, O, and S-containing heterocycles. crdeepjournal.orgtandfonline.com For the synthesis of thiophene derivatives, PTC can be employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. tandfonline.comresearchgate.net For example, the synthesis of polyfunctional thiophenes has been achieved by reacting a starting material with carbon disulfide and active halo compounds under PTC conditions. tandfonline.com This approach avoids the use of strong bases like sodium hydride in anhydrous solvents, making the procedure safer and more environmentally friendly. crdeepjournal.org
Table 3: Principles and Applications of Phase-Transfer Catalysis
| Catalyst Type | Mechanism | Typical Application in Heterocyclic Synthesis | Advantages |
|---|---|---|---|
| Quaternary Ammonium Salts (e.g., Benzyltriethylammonium chloride) | Transports anions (e.g., hydroxide, cyanide) from aqueous to organic phase. wikipedia.org | C, N, O, S-alkylation reactions. crdeepjournal.org | Milder conditions, use of aqueous media, avoidance of hazardous reagents. jetir.org |
| Crown Ethers | Solubilize cations (e.g., K+) in organic solvents, activating the counter-anion. wikipedia.org | Reactions requiring a highly reactive "naked" anion. | High efficiency, though catalysts can be expensive. |
Sustainable and Green Chemistry Protocols for Synthesis
The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly guiding the development of new synthetic protocols. nih.govscribd.comimist.ma For the synthesis of 4-aminothiophene-3-carboxylic acid derivatives, several green methodologies have been developed that offer significant advantages over traditional methods. nih.gov
One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents. psu.edu Solvent-free, or solid-state, reactions offer a powerful alternative. The Gewald reaction for synthesizing 2-aminothiophenes has been successfully adapted to solvent-free conditions, often by simply stirring the reactants at room temperature in the presence of a catalyst. psu.edusemanticscholar.org These methods not only reduce environmental impact but can also lead to higher yields and simpler workup procedures. psu.edu
The use of water as a reaction solvent is another cornerstone of green chemistry. researchgate.net A simple and convenient synthesis of 2-aminothiophenes has been developed using water as a solvent, activated by ultrasound irradiation. researchgate.net This protocol avoids organic solvents entirely and demonstrates good functional group tolerance and atom efficiency. researchgate.net
Table 4: Comparison of Solvent Conditions in Aminothiophene Synthesis
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | Ethanol, reflux | Several hours | Moderate | mdpi.com |
| Solvent-Free | Morpholine, room temp. | 14-25 hours | High | researchgate.netpsu.edu |
| Aqueous Medium | Ultrasound activation | Not specified | 42-90% | researchgate.net |
Alternative energy sources like microwave irradiation and ultrasound have revolutionized organic synthesis by dramatically accelerating reaction rates. psu.edumdpi.com
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and significantly reduced reaction times, often from hours to minutes. semanticscholar.orgmdpi.com The synthesis of 2-aminothiophene-3-carboxylic acid derivatives via the Gewald reaction has been achieved in as little as two minutes under microwave irradiation, a substantial improvement over conventional heating methods. consensus.appresearchgate.netresearchgate.net This high-speed synthesis is efficient and often leads to cleaner reactions with higher yields. semanticscholar.org
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. psu.edu The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid—generates localized hot spots with extremely high temperatures and pressures, which enhances mass transfer and accelerates reaction rates. researchgate.net Ultrasound has been used to promote the synthesis of thiophene derivatives under mild conditions, often with high yields and short reaction times, and can be combined with solvent-free conditions for an even greener approach. researchgate.netpsu.edu
Table 5: Comparison of Conventional and Energy-Assisted Synthesis Methods
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional (Silent) | Stirring at room temp. | 14-25 hours | 40-82% | researchgate.net |
| Microwave-Assisted | 50°C | 30 minutes | up to 92% | semanticscholar.org |
| Ultrasound-Assisted | Solvent-free | 20-80 minutes | 40-78% | researchgate.net |
| Microwave-Assisted | Not specified | 2 minutes | Not specified | consensus.appresearchgate.net |
Biocatalytic Approaches to Aminothiophene Derivatives
The burgeoning field of biocatalysis offers a promising avenue for the synthesis of complex molecules like aminothiophene derivatives, presenting a greener and more efficient alternative to traditional chemical methods. The use of enzymes as catalysts in organic synthesis provides several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (physiological pH and temperature), and a reduction in the use of hazardous reagents and the generation of toxic byproducts. While the direct biocatalytic synthesis of this compound is not extensively documented, the principles and methodologies applied to related aminothiophene derivatives highlight the potential of this approach.
The primary biocatalytic strategies applicable to the synthesis of aminothiophene derivatives involve the use of enzymes such as hydrolases (including lipases and proteases) and transaminases. These enzymes can be employed for the kinetic resolution of racemic mixtures of aminothiophene precursors or for the direct asymmetric synthesis of chiral aminothiophenes.
Hydrolases, particularly lipases, are widely utilized in the kinetic resolution of racemic alcohols and amines. In the context of aminothiophene synthesis, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic aminothiophene precursor, allowing for the separation of the two enantiomers. For instance, research has demonstrated the successful use of lipases, such as Candida antarctica lipase B (CALB), in the resolution of various heterocyclic amines and alcohols. This methodology could be hypothetically applied to a racemic precursor of 4-Aminothiophene-3-carboxylic acid to achieve the desired enantiomerically pure product.
Transaminases represent another powerful class of enzymes for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine) to a ketone substrate. A potential biocatalytic route to 4-aminothiophene derivatives could therefore involve the asymmetric amination of a corresponding thiophene ketone precursor. The high stereoselectivity of transaminases would enable the direct production of the desired enantiomer of the aminothiophene. Recent advancements in enzyme engineering have expanded the substrate scope of transaminases, making them increasingly viable for the synthesis of structurally diverse amines, including those with heterocyclic scaffolds.
The application of these biocatalytic methods can lead to the production of aminothiophene derivatives with high enantiomeric excess, which is often a critical requirement for their intended applications, particularly in the pharmaceutical industry. The mild reaction conditions also help in preserving the integrity of the often-sensitive thiophene ring system.
Below is a table summarizing potential biocatalytic approaches for the synthesis of aminothiophene derivatives based on existing research in related areas.
| Enzyme Class | Biocatalytic Strategy | Substrate Type | Potential Product | Key Advantages |
| Hydrolases (e.g., Lipases) | Kinetic Resolution | Racemic aminothiophene precursor | Enantiomerically enriched aminothiophene | High enantioselectivity, mild conditions |
| Transaminases | Asymmetric Amination | Thiophene ketone precursor | Chiral aminothiophene | High stereoselectivity, direct amination |
Further research and development in the field of enzyme discovery and engineering are expected to expand the toolbox of biocatalysts available for the synthesis of complex and valuable molecules like this compound, paving the way for more sustainable and efficient manufacturing processes.
Chemical Reactivity and Advanced Derivatization Strategies of 4 Aminothiophene 3 Carboxylic Acid Hydrochloride
Reactions of the Amino Group
The amino group at the C4 position of the thiophene (B33073) ring is a primary nucleophilic site, enabling a variety of derivatization reactions.
The amino group of aminothiophene derivatives readily participates in nucleophilic acyl substitution reactions with acylating agents like acyl chlorides and acid anhydrides to form corresponding amides. This reaction proceeds via the addition-elimination mechanism typical for nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.comkhanacademy.orguomustansiriyah.edu.iq
For instance, 2-aminothiophene-3-carboxylate derivatives can be coupled with various aryl-substituted acid chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield N-acylated products. nih.gov This transformation is fundamental in medicinal chemistry for synthesizing libraries of compounds with varied biological activities. The general scheme involves the formation of a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride) to yield the stable amide. uomustansiriyah.edu.iq
Table 1: Examples of Amide Formation from Aminothiophene Derivatives
| Starting Aminothiophene Derivative | Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl 2-aminothiophene-3-carboxylate | Aryl substituted acid chloride | TEA, DCM, rt, 8 h | Ethyl 2-(arylamido)thiophene-3-carboxylate | nih.gov |
| 2-Aminothiophene | Acetic Anhydride | Pyridine (B92270) | 2-Acetamidothiophene | General Reaction |
This table is interactive and can be sorted by clicking on the column headers.
Schiff bases, or azomethines, are synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). wikipedia.orgwjpsonline.com The amino group of 4-aminothiophene-3-carboxylic acid can react with various aldehydes and ketones to form the corresponding Schiff base derivatives. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol.
The formation of the C=N double bond is confirmed by spectroscopic methods. For example, in the ¹H NMR spectrum, the signal corresponding to the primary amino protons of the aminothiophene disappears upon Schiff base formation, and a new signal for the azomethine proton (-N=CH-) appears. orientjchem.orgscispace.com Infrared (FTIR) spectroscopy also shows a characteristic absorption band for the azomethine group around 1600 cm⁻¹. orientjchem.orgscispace.com These Schiff bases are important ligands in coordination chemistry and are explored for their biological activities. wikipedia.orgorientjchem.org
Table 2: Synthesis of Schiff Bases from Aminothiophene Precursors
| Aminothiophene Reactant | Carbonyl Compound | Reaction Conditions | Product Type | Spectroscopic Evidence | Reference |
|---|---|---|---|---|---|
| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxylate | Salicylaldehyde derivatives | Ethanol, Reflux | Thiophene-based Schiff Base | Disappearance of -NH₂ proton signal (7.18 ppm); Appearance of azomethine proton signal (8.65-8.70 ppm) | orientjchem.orgscispace.com |
This table is interactive and can be sorted by clicking on the column headers.
The primary aromatic amino group of aminothiophenes can be converted into a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5°C). clockss.orgresearchgate.net Diazonium salts are highly versatile intermediates in organic synthesis.
However, the stability and reactivity of thiophene diazonium salts can vary. While 3-aminothiophene derivatives can form stable diazonium salt solutions that undergo subsequent Sandmeyer (replacement by -Cl, -Br) or Schiemann (replacement by -F) reactions, 2-aminothiophene derivatives can be unstable and prone to self-coupling. clockss.org The diazonium group can be replaced by a wide range of substituents, including halogens, hydroxyl, and hydrogen (hydrodediazoniation), providing a powerful tool for functionalizing the thiophene ring. googleapis.comnih.gov For example, the diazotization of methyl 2-aminothiophene-3-carboxylate followed by treatment with a hydride source can yield methyl thiophene-3-carboxylate. nih.gov
The amino group, often in concert with the adjacent carboxylic acid derivative, is a key functionality for constructing fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These compounds are of significant interest in medicinal chemistry.
One common strategy involves the reaction of 2-aminothiophene-3-carboxamides or -carboxylates with reagents containing two electrophilic centers. For example, heating 2-aminothiophene-3-carboxamides with formic acid or reacting them with aldehydes can lead to the formation of thieno[2,3-d]pyrimidin-4-ones. researchgate.nettubitak.gov.tr Microwave-assisted synthesis has been shown to be an efficient method for preparing 2-aminothiophene-3-carboxylic acid derivatives and their subsequent conversion to thieno[2,3-d]pyrimidin-4-ones. researchgate.net
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is an electrophilic center that can undergo various transformations, most notably esterification and amidation.
Esterification: Carboxylic acids can be converted to esters by reacting them with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is a reversible equilibrium-controlled reaction. masterorganicchemistry.com Alternatively, esterification can be achieved under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org This method is suitable for a wide variety of acids and alcohols. orgsyn.org
Amidation: The direct conversion of a carboxylic acid to an amide by reaction with an amine is challenging because the basic amine tends to deprotonate the acidic carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and form the amide. libretexts.orglibretexts.org A more common laboratory method involves first converting the carboxylic acid into a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride, SOCl₂), which then readily reacts with an amine to form the amide. libretexts.orglibretexts.org Coupling reagents like DCC can also be used to facilitate the direct amidation of carboxylic acids with amines. libretexts.orgyoutube.com
Table 3: Summary of Carboxylic Acid Transformations
| Transformation | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible, equilibrium-driven reaction. masterorganicchemistry.com |
| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Mild, non-acidic conditions. orgsyn.org |
| Direct Thermal Amidation | Amine, Heat (>100°C) | Proceeds via an ammonium carboxylate salt. libretexts.org |
| Amidation via Acid Chloride | 1. SOCl₂ 2. Amine | Two-step process involving a highly reactive intermediate. libretexts.org |
This table is interactive and can be sorted by clicking on the column headers.
Reduction to Alcohol and Further Derivatization
The carboxylic acid functional group in 4-aminothiophene-3-carboxylic acid can be selectively reduced to a primary alcohol, yielding (4-aminothiophen-3-yl)methanol. This transformation is a valuable step for introducing new functionalities and extending the molecular scaffold.
Powerful reducing agents are required for the conversion of carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. masterorganicchemistry.comlibretexts.org Unlike sodium borohydride, which is not reactive enough to reduce carboxylic acids, LiAlH₄ readily accomplishes this transformation. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the violent reactivity of LiAlH₄ with water. libretexts.orgorgsyn.org The initial reaction involves an acid-base reaction between the acidic carboxylic proton and a hydride ion, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers. An aldehyde is formed as an intermediate, which is immediately reduced to the primary alcohol. youtube.com An acidic workup is then required to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide complex to liberate the final alcohol product. youtube.com
The resulting (4-aminothiophen-3-yl)methanol is a versatile intermediate for further derivatization. The primary alcohol can undergo a variety of reactions, including:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Etherification: Conversion into ethers via reactions such as the Williamson ether synthesis.
Oxidation: Selective oxidation back to the aldehyde or carboxylic acid using appropriate oxidizing agents.
Halogenation: Conversion of the hydroxyl group to a leaving group, such as a halide, facilitating nucleophilic substitution reactions.
These derivatization pathways open up possibilities for creating a wide range of molecules with potentially new biological or material properties.
| Reaction | Reagent | Solvent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-aminothiophen-3-yl)methanol |
| Esterification | Acetyl Chloride | Pyridine | (4-aminothiophen-3-yl)methyl acetate |
| Etherification | Sodium Hydride, Methyl Iodide | Tetrahydrofuran (THF) | 4-(methoxymethyl)thiophen-3-amine |
Decarboxylation and its Mechanistic Implications
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.orgmasterorganicchemistry.com While the decarboxylation of simple aromatic carboxylic acids typically requires harsh conditions, the electronic nature of the 4-aminothiophene-3-carboxylic acid system may facilitate this process. The stability of the resulting carbanion intermediate is a key factor in determining the ease of decarboxylation. wikipedia.org
The mechanism of decarboxylation of an aromatic carboxylic acid generally involves the formation of a carbanion at the position where the carboxyl group was attached, following the loss of CO₂. The stability of this carbanion is crucial. In the case of 4-aminothiophene-3-carboxylic acid, the resulting 4-aminothienyl anion at the 3-position would be stabilized by the electron-withdrawing inductive effect of the sulfur atom in the thiophene ring.
The reaction can be envisioned to proceed through the formation of a zwitterionic intermediate, where the acidic proton of the carboxyl group protonates the basic amino group. Upon heating, this intermediate could facilitate the elimination of CO₂. The presence of electron-withdrawing groups on an aromatic ring generally enhances the rate of decarboxylation by stabilizing the intermediate carbanion. wikipedia.org While the amino group is electron-donating by resonance, its effect on the stability of an adjacent carbanion can be complex.
Mechanistically, the process likely involves the following steps:
Protonation of the ring or formation of a chelated intermediate.
Elimination of CO₂ to form a thienyl anion.
Protonation of the thienyl anion by a proton source in the reaction medium to yield 4-aminothiophene.
This reaction provides a direct route to 4-aminothiophene, a valuable building block in medicinal and materials chemistry.
| Starting Material | Conditions | Product | Byproduct |
| 4-Aminothiophene-3-carboxylic acid | Heat | 4-Aminothiophene | Carbon Dioxide (CO₂) |
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. studysmarter.co.uk The regioselectivity of these reactions on substituted thiophenes is governed by the electronic properties of the existing substituents. In 4-aminothiophene-3-carboxylic acid, the powerful electron-donating amino group (-NH₂) at the C4 position is an activating, ortho, para-director, while the electron-withdrawing carboxylic acid group (-COOH) at the C3 position is a deactivating, meta-director.
The directing effects of these two groups are as follows:
-NH₂ group (at C4): Strongly directs incoming electrophiles to the C5 position (ortho) and the C2 position (para).
-COOH group (at C3): Directs incoming electrophiles to the C5 position (meta).
In this case, both groups reinforce the substitution at the C5 position. The C2 position is also activated by the amino group but is sterically hindered by the adjacent carboxylic acid group. Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C5 position of the thiophene ring.
Halogenation, particularly bromination and chlorination, is a common electrophilic aromatic substitution reaction. nih.gov Given the strong directing effect of the amino group and the reinforcing effect of the carboxylic acid group, halogenation of 4-aminothiophene-3-carboxylic acid is expected to be highly regioselective at the C5 position.
Various reagents can be employed for bromination, such as N-bromosuccinimide (NBS), which is a mild and selective brominating agent for activated aromatic rings. nih.govorganic-chemistry.org The reaction with NBS is often carried out in solvents like tetrahydrofuran (THF) or acetonitrile.
Predicted Regioselective Bromination:
Reactant: 4-Aminothiophene-3-carboxylic acid
Reagent: N-Bromosuccinimide (NBS)
Solvent: Acetonitrile
Predicted Major Product: 5-Bromo-4-aminothiophene-3-carboxylic acid
The control of regioselectivity is crucial in multi-step syntheses. In this molecule, the inherent electronic biases provide excellent intrinsic control, potentially avoiding the need for protecting groups or more complex synthetic strategies to achieve the desired halogenated isomer.
Nitration and sulfonation are classic electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto an aromatic ring.
Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). google.com However, the presence of a reactive amino group on the thiophene ring presents a challenge, as it can be readily oxidized by nitric acid. To circumvent this, the amino group is often protected, for instance, by acetylation to form an amide. The resulting acetamido group is still an activating, ortho, para-director but is less susceptible to oxidation. Following nitration at the C5 position, the protecting group can be removed by hydrolysis.
Sulfonation: Aromatic sulfonation is usually carried out with fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). espublisher.com This reaction is reversible, a property that can be exploited in synthesis. espublisher.com As with other electrophilic substitutions on this scaffold, sulfonation is expected to occur at the C5 position. The resulting sulfonic acid group can be used as a directing group itself or can be removed under dilute acidic conditions at elevated temperatures.
| Reaction | Reagents | Predicted Major Product | Key Consideration |
| Nitration | 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, Heat | 5-Nitro-4-aminothiophene-3-carboxylic acid | Protection of the amino group is necessary to prevent oxidation. |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 5-Sulfo-4-aminothiophene-3-carboxylic acid | The reaction is reversible. |
Metalation and Cross-Coupling Reactions
Metalation followed by reaction with an electrophile or a cross-coupling partner is a powerful strategy for the C-C and C-heteroatom bond formation in aromatic systems.
Lithiation: Direct ortho-metalation (DoM) is a highly effective method for the regioselective deprotonation of aromatic compounds. uwindsor.ca This strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), directing deprotonation to an adjacent position. researchgate.netresearchgate.net While the free carboxylic acid and amino groups are incompatible with organolithium reagents, converting the carboxylic acid to a more robust DMG, such as a tertiary amide (e.g., -CONEt₂), enables this chemistry. semanticscholar.orgacs.org The amide group is a powerful DMG. In the case of an N,N-diethyl-4-aminothiophene-3-carboxamide, lithiation would be directed to the C2 position, ortho to the amide. This provides a complementary method of functionalization to electrophilic aromatic substitution, which targets the C5 position. Once the lithiated species is formed, it can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new substituents at the C2 position. mdpi.comresearchgate.net
Grignard Reactions: Grignard reagents are typically prepared from organic halides and magnesium metal. leah4sci.com To utilize Grignard chemistry for the functionalization of 4-aminothiophene-3-carboxylic acid, the molecule would first need to be halogenated, for example, at the C5 position as described in section 3.3.1. The amino and carboxylic acid protons are acidic and would quench a Grignard reagent, so these groups must be protected (e.g., esterification of the carboxylic acid and N-silylation or N-acylation of the amine). leah4sci.com The resulting protected 5-bromothiophene derivative can then be converted to a Grignard reagent by reacting with magnesium metal. This thienylmagnesium halide is a potent nucleophile that can be used in a variety of subsequent reactions, including coupling with carbon dioxide to form a dicarboxylic acid derivative, or reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively. youtube.comlibretexts.org
| Strategy | Key Intermediate | Position Functionalized | Example of Subsequent Reaction |
| Directed Lithiation | 2-Lithio-4-amino-N,N-diethylthiophene-3-carboxamide | C2 | Quenching with CO₂ to form 4-amino-3-(diethylcarbamoyl)thiophene-2-carboxylic acid |
| Grignard Reaction | 5-(Protected-amino)-4-(ester)-thien-2-ylmagnesium bromide | C5 | Reaction with formaldehyde to introduce a hydroxymethyl group |
Suzuki, Heck, Sonogashira, and Stille Coupling Reactions
The thiophene core of 4-aminothiophene-3-carboxylic acid hydrochloride is a versatile scaffold that can be functionalized using a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.comwikipedia.orgmdpi.com The application of Suzuki, Heck, Sonogashira, and Stille couplings allows for the introduction of a wide range of aryl, vinyl, alkyl, and alkynyl substituents onto the thiophene ring, typically after its conversion to a suitable halide or triflate.
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.org It is widely used due to the stability, low toxicity, and commercial availability of boronic acids. organic-chemistry.orgnih.gov For its application to the 4-aminothiophene-3-carboxylic acid scaffold, a halogen atom (e.g., bromine or iodine) would first need to be introduced at the 2- or 5-position of the thiophene ring. The subsequent Suzuki coupling would forge a new C-C bond at that position. A critical consideration is the choice of base, which is required to activate the boronic acid, as the presence of the acidic carboxylic acid group and the basic amino group on the substrate can influence the reaction conditions. organic-chemistry.orgreddit.com
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene, in the presence of a base to regenerate the active catalyst. organic-chemistry.org This reaction is a powerful method for the vinylation or arylation of olefins. mdpi.com A halogenated derivative of 4-aminothiophene-3-carboxylic acid could be coupled with various alkenes to introduce alkenyl substituents. The reaction tolerates a wide array of functional groups, including esters, carboxylic acids, and nitriles, making it suitable for complex molecules.
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction would enable the introduction of alkynyl moieties onto the thiophene ring of this compound, providing access to conjugated systems that are valuable in materials science and medicinal chemistry. scielo.org.mx
The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A major advantage of the Stille reaction is the tolerance of a wide variety of functional groups and the stability of organostannanes to air and moisture. thermofisher.com However, a significant drawback is the high toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org This method provides another reliable route for creating C-C bonds on the thiophene scaffold.
| Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Aryl/Vinyl Halide or Triflate | Pd(0) complex | Low toxicity of reagents; requires base for activation. organic-chemistry.org |
| Heck Reaction | Alkene | Aryl/Vinyl Halide or Triflate | Pd(0) complex | Forms substituted alkenes; tolerates many functional groups. organic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd(0) complex and Cu(I) salt | Synthesizes aryl/vinyl alkynes. researchgate.netorganic-chemistry.org |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Aryl/Vinyl Halide or Triflate | Pd(0) complex | Reagents are stable but toxic; wide functional group tolerance. wikipedia.orgorganic-chemistry.orgthermofisher.com |
Heterocyclic Annulation and Fused Ring Systems
The bifunctional nature of 4-aminothiophene-3-carboxylic acid, possessing both an amino and a carboxylic acid group in a vicinal relationship, makes it an excellent precursor for the synthesis of fused heterocyclic systems. This process, known as annulation, involves building a new ring onto the existing thiophene core.
Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine (B1678525) ring, are a particularly important class of heterocycles due to their wide range of biological activities. researchgate.net 4-Aminothiophene-3-carboxylic acid and its ester or amide derivatives are common starting materials for constructing the thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine (B153573) systems. researchgate.netekb.eg
A prevalent strategy involves the reaction of the amino group with a reagent that provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. For instance, cyclocondensation of aminothiophene esters with isothiocyanates yields thienopyrimidinone derivatives. ekb.egsemanticscholar.orgmdpi.com The initial reaction forms a thiourea (B124793) intermediate, which then undergoes base-catalyzed intramolecular cyclization to afford the fused bicyclic system. ekb.eg
Alternative methods for constructing the pyrimidine ring include:
Reaction with Formamide (B127407) : Heating the aminothiophene precursor with formamide can lead to the formation of thienopyrimidinones. nih.gov
Reaction with Orthoformates : Cyclization using triethyl orthoformate is another effective method. researchgate.net
Reaction with DMF-DMA : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used to build the pyrimidine ring, often under microwave irradiation to accelerate the reaction. researchgate.net
| Aminothiophene Precursor | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| 4-Amino-thiophene-3-carboxylic acid ester | Phenyl isothiocyanate, followed by base | Thieno[3,2-d]pyrimidin-4-one | semanticscholar.org |
| 2-Amino-thiophene-3-carboxylate | Alkyl/Aryl isothiocyanates, followed by KOH | Thieno[2,3-d]pyrimidin-4-one | mdpi.com |
| 4-Amino-thiophene-3-carboxylic acid | DMF-DMA | Thieno[3,4-d]pyrimidine derivative | researchgate.net |
| 2-Amino-thiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4-one | nih.gov |
Spirocyclic systems are compounds containing two rings that share a single common atom. The synthesis of spiro compounds from this compound is less commonly reported but represents an advanced derivatization strategy. Such syntheses would likely involve multistep sequences that modify the initial functional groups to facilitate spiro-annulation.
One hypothetical approach could involve the condensation of the amino group with a cyclic ketone, followed by a subsequent reaction that forms a second ring spiro-fused at a carbon adjacent to the nitrogen. Another strategy could be a cycloaddition reaction. For example, the amino group could be converted into an imine, which could then participate in a [3+2] cycloaddition with an appropriate dipolarophile to construct a five-membered heterocyclic ring spiro-fused to the thiophene backbone.
General methods for creating spiro-thiazolidinone derivatives, for instance, often involve the condensation of an imine with thioglycolic acid. beilstein-journals.org Adapting this to the aminothiophene scaffold would require converting the amino group into an appropriate imine, which could then undergo cyclization to form a spiro-thiazolidinone at one of the thiophene's carbon atoms, assuming the necessary precursors could be synthesized.
Beyond the well-studied thienopyrimidines, the 4-aminothiophene-3-carboxylic acid scaffold is a building block for a variety of other fused ring systems. The specific architecture of the resulting polycycle is determined by the choice of cyclizing agent and the reaction conditions.
For example, derivatives of 2-aminothiophenes have been used in Mannich-type reactions with formaldehyde and a primary amine to construct hexahydrothieno[2,3-d]pyrimidine systems. nih.govacs.org This demonstrates a three-component reaction strategy to build complex fused architectures. acs.org
Furthermore, modification of the functional groups can lead to different cyclization pathways. Hydrolysis of related α-chloroester substituted thiophenes has been shown to yield thieno[2,3-c]pyran-5-carboxylic acid, indicating that intramolecular cyclization involving the carboxylic acid (or its ester) and a suitable side chain can lead to oxygen-containing fused rings. mdpi.com These examples highlight the synthetic plasticity of the aminothiophene core in generating a diverse range of bicyclic and polycyclic structures through carefully designed annulation strategies.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Aminothiophene-3-carboxylic acid hydrochloride in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. ethz.ch
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show a cross-peak between the two protons on the thiophene (B33073) ring, confirming their adjacency.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is a powerful tool for assigning which proton is attached to which carbon. For the title compound, this would reveal direct one-bond correlations between the thiophene ring protons and their corresponding carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.com For instance, the proton on C5 of the thiophene ring would show a correlation to the carboxylic carbon (C3), and the protons of the amino group would show correlations to C4 and C5, confirming the substitution pattern.
The expected NMR data, based on the known structure and typical chemical shifts for similar thiophene derivatives, are summarized below.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H2 | ~8.0 - 8.5 | ~125 - 130 | C3, C4, C(O)OH |
| H5 | ~7.0 - 7.5 | ~120 - 125 | C3, C4 |
| NH₃⁺ | Broad, ~9.0 - 11.0 | N/A | C3, C4, C5 |
| COOH | Broad, ~12.0 - 14.0 | ~165 - 175 | C2, C3, C4 |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.
NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for real-time reaction monitoring. researchgate.net The synthesis of 4-Aminothiophene-3-carboxylic acid, often achieved through methods like the Gewald reaction, can be followed using in situ NMR. impactfactor.org By tracking the disappearance of reactant signals and the appearance of product signals over time, chemists can gain valuable insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and purity. beilstein-journals.org For example, monitoring the characteristic shifts of the starting materials allows for the precise determination of reaction endpoints, preventing unnecessary heating or the formation of byproducts. impactfactor.org
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential analytical technique that provides the exact mass of the molecule, which in turn allows for the determination of its elemental formula. It is also used to study the fragmentation of the molecule, offering further structural confirmation.
In HRMS, this compound would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated free base (C₅H₅NO₂S). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the confirmation of the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. nih.gov The fragmentation pathways provide a fingerprint of the molecule's structure. For 4-Aminothiophene-3-carboxylic acid, common fragmentation would involve the neutral loss of small molecules. libretexts.org
Plausible Fragmentation Pathways:
Loss of H₂O: The carboxylic acid group can readily lose a molecule of water.
Loss of CO: Decarbonylation is a common fragmentation pathway for carboxylic acids.
Loss of COOH: Cleavage of the carboxylic acid group.
Loss of HCl: For the hydrochloride salt, loss of hydrogen chloride is a possible initial fragmentation.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |
| 144.0090 | 126.0000 | 18.0090 | H₂O |
| 144.0090 | 115.9935 | 28.0155 | CO |
| 144.0090 | 98.9825 | 45.0265 | COOH |
| 126.0000 | 98.9910 | 27.0090 | HCN |
Note: m/z values correspond to the monoisotopic mass of the protonated free base [C₅H₆NO₂S]⁺ and its fragments.
The presence of chlorine and sulfur atoms in this compound (C₅H₆ClNO₂S) gives rise to a distinctive isotopic pattern in the mass spectrum. thermofisher.com Each element has naturally occurring heavier isotopes (e.g., ¹³C, ³⁷Cl, ³⁴S). fu-berlin.de The relative abundance of these isotopes creates a unique distribution of peaks for the molecular ion, with masses M, M+1, M+2, etc. nih.gov
The theoretical isotopic distribution for the molecular formula C₅H₆ClNO₂S can be calculated and compared to the experimental spectrum. The presence of chlorine is particularly diagnostic due to the relatively high natural abundance of its ³⁷Cl isotope (~32.5% relative to ³⁵Cl). This results in a significant M+2 peak. The ³⁴S isotope also contributes to the M+2 peak. Matching the observed isotopic pattern to the theoretical one provides definitive confirmation of the elemental formula. thermofisher.com
| Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |
| 179.9808 (M) | 100.0 | ¹²C₅¹H₆³⁵Cl¹⁴N¹⁶O₂³²S |
| 180.9838 (M+1) | 6.5 | ¹³C, ¹⁵N, ²H |
| 181.9778 (M+2) | 37.1 | ³⁷Cl, ³⁴S |
| 182.9808 (M+3) | 2.5 | ¹³C + ³⁷Cl, etc. |
Note: This table represents the expected pattern for the neutral molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample. Both Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule and can offer insights into molecular structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound would display characteristic absorption bands. The protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) results in N-H stretching bands in the 2800-3200 cm⁻¹ region, which may overlap with the broad O-H stretch of the carboxylic acid dimer. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band typically found around 1700 cm⁻¹. The thiophene ring itself has characteristic C-H and C=C stretching vibrations. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C and C-S stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. rsc.org
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 (broad) | Weak | Carboxylic Acid |
| N-H Stretch | 3200-2800 (broad) | Weak | Ammonium (NH₃⁺) |
| C-H Stretch (Aromatic) | ~3100 | Strong | Thiophene |
| C=O Stretch | ~1700 (strong) | Medium | Carboxylic Acid |
| C=C Stretch (Ring) | ~1600-1450 | Strong | Thiophene |
| C-N Stretch | ~1250-1020 | Medium | Amino |
| C-S Stretch | ~750-600 | Strong | Thiophene |
This comprehensive suite of spectroscopic methods provides a powerful toolkit for the definitive characterization of this compound, ensuring its structural integrity and purity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.
For this compound, X-ray diffraction studies would be crucial to determine its precise tautomeric form in the solid state. The protonation of the amino group to form the ammonium salt is expected, and the carboxylic acid group may exist in its protonated or deprotonated form depending on the crystal packing environment.
Studies on analogous 2-aminothiophene derivatives have revealed that the crystal packing is often dominated by hydrogen bonding interactions. For instance, in some 2-amino-3-aroylthiophenes, an intramolecular N–H···O hydrogen bond creates an additional ring system that is roughly coplanar with the thiophene ring. Similar interactions, along with intermolecular hydrogen bonds involving the chloride counter-ion, would be anticipated in the crystal structure of this compound.
The combination of hydrogen bonding, π-π stacking of the thiophene rings, and other non-covalent interactions drives the self-assembly of this compound molecules into well-defined supramolecular architectures. The study of these interactions is fundamental to understanding the material's physical properties.
Research on thiophene-based oligomers and dendrimers has shown their capacity to form nanostructured materials through self-assembly processes. These assemblies are governed by a combination of intermolecular forces, leading to the formation of nanowires, 2-D crystals, and other ordered structures. The specific arrangement of functional groups in this compound will dictate its unique supramolecular assembly in the solid state.
Advanced Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The development of a robust and reliable HPLC method for this compound is critical for quality control.
A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient from its potential degradation products and process-related impurities. Based on methods developed for structurally similar compounds, a reversed-phase HPLC method would be suitable. This would typically involve a C18 or an alkyl phenyl column as the stationary phase.
The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the amino and carboxylic acid groups) and an organic modifier such as acetonitrile or methanol. UV detection would be appropriate, given the chromophoric nature of the thiophene ring.
The validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. The validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
A representative set of HPLC method parameters and validation data for a closely related aminothiophene derivative is presented in the table below.
| Parameter | Condition/Value |
| Chromatographic Conditions | |
| Column | 10-micron alkyl phenyl (reversed-phase) |
| Mobile Phase | Water-methanol-1 M phosphoric acid, pH 2.5 (70:30:0.05) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm nih.gov |
| Validation Parameters (Illustrative) | |
| Linearity (Concentration Range) | 1-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
This table provides an example of HPLC method parameters and typical validation data based on methods for related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, compounds with high polarity and low volatility, such as amino acids and their derivatives like this compound, are not directly amenable to GC analysis. sigmaaldrich.comthermofisher.com This limitation is due to their tendency to decompose at the high temperatures of the GC injector port and their poor interaction with the nonpolar stationary phases of GC columns. thermofisher.com To overcome these challenges, derivatization is a crucial prerequisite. sigmaaldrich.comthermofisher.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC-MS analysis. sigmaaldrich.comthermofisher.commdpi.com For compounds containing active hydrogens in functional groups such as carboxyl (-COOH) and amino (-NH2) groups, as is the case with 4-aminothiophene-3-carboxylic acid, silylation is a common and effective derivatization technique. sigmaaldrich.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replace the active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com The resulting derivatives are significantly more volatile and less prone to thermal degradation. sigmaaldrich.com
The derivatized 4-aminothiophene-3-carboxylic acid can then be introduced into the GC-MS system. In the gas chromatograph, the volatile derivative is separated from other components of the sample based on its boiling point and affinity for the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the original compound.
For illustrative purposes, the following table outlines potential volatile derivatives of 4-aminothiophene-3-carboxylic acid and their hypothetical GC-MS characteristics.
| Derivative Name | Derivatization Reagent | Molecular Weight of Derivative ( g/mol ) | Expected Elution Order | Potential Key Mass Fragments (m/z) |
| 4-(trimethylsilylamino)thiophene-3-carboxylic acid, trimethylsilyl ester | MSTFA | 303.58 | 1 | 288, 214, 147, 73 |
| 4-(tert-butyldimethylsilylamino)thiophene-3-carboxylic acid, tert-butyldimethylsilyl ester | MTBSTFA | 387.75 | 2 | 330, 272, 147, 57 |
This table is for illustrative purposes and the data is hypothetical.
Supercritical Fluid Chromatography (SFC) in Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of chiral compounds, particularly within the pharmaceutical industry. afmps.beresearchgate.netselvita.com It offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and unique selectivity. afmps.beselvita.comchromatographyonline.comfagg.be SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent such as methanol or isopropanol. researchgate.netselvita.com
The enantioselective separation in SFC is achieved through the use of a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are widely used and have demonstrated broad applicability for the resolution of a diverse range of chiral molecules. afmps.beresearchgate.net The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to different retention times and, thus, their separation.
For a molecule like 4-aminothiophene-3-carboxylic acid, which possesses a chiral center, SFC would be a highly effective technique for resolving its enantiomers. The development of a chiral SFC method would involve screening a variety of CSPs and mobile phase modifiers to identify the optimal conditions for enantioseparation. The addition of acidic or basic additives to the mobile phase can also play a crucial role in improving peak shape and resolution for ionizable compounds. researchgate.net
The efficiency of SFC allows for high-throughput screening and purification of enantiomers, which is critical in drug discovery and development to assess the pharmacological activity of individual stereoisomers. researchgate.netrsc.org
The following table provides a hypothetical example of a chiral separation of 4-aminothiophene-3-carboxylic acid enantiomers using SFC.
| Parameter | Condition |
| Column | Chiralpak® AD-H |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 3.5 min |
| Retention Time (Enantiomer 2) | 4.2 min |
| Resolution (Rs) | > 1.5 |
This table is for illustrative purposes and the data is hypothetical.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, providing a wealth of information about the molecule's characteristics. For aminothiophene derivatives, DFT has proven to be a reliable approach for predicting molecular geometries, spectroscopic signatures, and electronic properties. nih.govresearchgate.net
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 4-Aminothiophene-3-carboxylic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.nettandfonline.com The optimization process typically starts with an initial guess of the structure and iteratively adjusts the atomic coordinates until the forces on the atoms are negligible and the energy is minimized. google.com
The thiophene (B33073) ring is expected to be largely planar, with the amino and carboxylic acid substituents also lying in or close to the plane of the ring to maximize conjugation. Conformational analysis focuses on the rotational barriers of the substituents. The most significant conformational flexibility arises from the rotation of the carboxylic acid group around the C3-C(OOH) single bond. Computational studies on similar thiophene carboxylic acids have explored these different conformations to identify the most stable isomer. mdpi.com Intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid can play a crucial role in stabilizing certain conformations. mdpi.com
Table 1: Predicted Bond Parameters for a Thiophene Carboxylic Acid Derivative
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-S | 1.74 Å |
| Bond Length | C-N | 1.37 Å |
| Bond Angle | O=C-O | 122.5° |
| Dihedral Angle | N-C4-C3-C(OOH) | ~0° or ~180° |
Note: Data is representative of calculations performed on similar thiophene structures and serves as an illustrative example.
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and other motions of the atoms. DFT calculations can predict these frequencies with good accuracy. nih.gov For 4-Aminothiophene-3-carboxylic acid, characteristic vibrations would include N-H stretching of the amino group (typically 3200-3400 cm⁻¹), O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), and a strong C=O stretching of the carbonyl group (~1700 cm⁻¹). smolecule.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). scielo.org.za These theoretical ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. tandfonline.comnih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.za For this molecule, absorptions are expected in the 280-320 nm range, corresponding to π→π* transitions within the conjugated thiophene system. smolecule.com The amino group's lone pair can also participate in n→π* transitions.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Aminothiophene Derivative
| Spectroscopy | Parameter | Experimental Value | Calculated Value (Method) |
|---|---|---|---|
| IR | C=O Stretch (cm⁻¹) | 1680 | 1695 (DFT/B3LYP) |
| ¹³C NMR | C=O Chemical Shift (ppm) | 165.4 | 168.2 (GIAO) |
| ¹H NMR | NH₂ Chemical Shift (ppm) | 5.8 | 5.6 (GIAO) |
| UV-Vis | λ_max (nm) | 310 | 305 (TD-DFT) |
Note: This table presents typical data for analogous compounds to illustrate the accuracy of computational methods.
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. nih.gov
HOMO: This orbital acts as an electron donor. In 4-Aminothiophene-3-carboxylic acid, the HOMO is expected to be delocalized over the electron-rich thiophene ring and the nitrogen atom of the amino group. mdpi.com
LUMO: This orbital acts as an electron acceptor. The LUMO is typically distributed over the thiophene ring and the electron-withdrawing carboxylic acid group. mdpi.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For similar aminothiophene derivatives, this gap is calculated to be around 4.5 eV. mdpi.com From the HOMO and LUMO energies, various quantum chemical descriptors like chemical potential, hardness, softness, and electrophilicity index can be derived to quantify the molecule's reactivity. researchgate.net
Table 3: Calculated Frontier Orbital Energies and Quantum Chemical Parameters for an Aminothiophene Analog
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.15 |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.62 |
| Energy Gap | ΔE | 4.53 |
| Chemical Hardness | η | 2.27 |
| Electronegativity | χ | 3.89 |
Note: Values are representative and sourced from DFT calculations on analogous molecular systems.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on static, single-molecule properties, molecular modeling and dynamics simulations allow for the study of the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.
Furthermore, the presence of both an acidic (carboxylic acid) and a basic (amino) group allows for the possibility of proton transfer, leading to tautomeric equilibria. The molecule could exist in several forms:
A neutral form (as typically drawn).
A zwitterionic form, where the carboxylic proton has transferred to the amino group, resulting in -COO⁻ and -NH₃⁺ moieties.
Computational studies can predict the relative energies and stabilities of these tautomers in different environments (gas phase vs. solvent). mdpi.comresearchgate.net The stability of the zwitterionic form is expected to increase significantly in polar solvents, which can stabilize the separated charges.
In a condensed phase (solid or solution), molecules interact with each other. Molecular modeling is used to understand these non-covalent interactions, which are critical for crystal packing and solution-phase behavior. For 4-Aminothiophene-3-carboxylic acid hydrochloride, key interactions include:
Hydrogen Bonding: Strong hydrogen bonds are expected between the ammonium (B1175870) group (-NH₃⁺) and the carboxylic acid of a neighboring molecule, as well as with the chloride counter-ion. Intermolecular N-H···O and O-H···N hydrogen bonds are primary drivers in the crystal packing of related structures. mdpi.com
π–π Stacking: The planar thiophene rings can stack on top of each other, leading to stabilizing dispersion interactions. nih.gov
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry provides powerful tools for the in-depth investigation of chemical reactions, offering insights into transient species and energetic landscapes that are often difficult to probe experimentally. For 4-Aminothiophene-3-carboxylic acid and its derivatives, these studies are crucial for understanding their reactivity, optimizing synthetic procedures, and designing new molecules with desired properties. By modeling reactions at a molecular level, researchers can map out detailed mechanistic pathways and predict kinetic parameters.
The core of understanding reaction kinetics through computational means lies in identifying the transition state (TS)—the highest energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy or activation barrier, a key determinant of the reaction rate.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to locate and characterize the geometries of these transition states. nih.gov For reactions involving aminothiophene derivatives, such as the cyclization steps in their synthesis, calculating the activation energy is critical. For example, in a study on the formation of a dihydrothiophene ring, a related process, the rate-limiting step was identified as the elimination of a small molecule, which had a calculated activation energy of 63.4 kJ/mol for one stereoisomer and 77.2 kJ/mol for another. nih.gov This difference highlights how computational methods can distinguish between pathways for different isomers. Ab initio calculations have also shown that activation barriers are strongly influenced by factors like hydration and steric interactions, which can be modeled computationally. researchgate.net These computational approaches allow for the systematic study of how substituents on the thiophene ring or changes in reaction conditions affect the activation barriers, thereby influencing the reaction kinetics. nih.gov
| Reaction Step | Isomer/Pathway | Calculated Activation Energy (kJ/mol) | Computational Method Example |
|---|---|---|---|
| Ring Closure (Nucleophilic Addition) | S,S-isomer | 54.5 nih.gov | DFT |
| Ring Closure (Nucleophilic Addition) | R,S-isomer | 46.6 nih.gov | DFT |
| Elimination (Rate-Limiting Step) | S,S-isomer | 63.4 nih.gov | DFT |
| Elimination (Rate-Limiting Step) | R,S-isomer | 77.2 nih.gov | DFT |
This compound can undergo various derivatization reactions at its amino and carboxylic acid functional groups. Computational studies are instrumental in elucidating the step-by-step mechanisms of these transformations. For instance, the derivatization of the carboxylic acid group, such as in esterification or amide bond formation, typically proceeds through a nucleophilic addition-elimination mechanism. nih.gov Computational modeling can map the potential energy surface for this process, identifying key intermediates like tetrahedral intermediates and calculating the barriers for each step.
Similarly, reactions at the amino group, such as acylation or alkylation, can be modeled to understand the nucleophilic attack on an electrophile. smolecule.com Computational analysis can help determine whether a reaction follows, for example, an SN1 or SN2 pathway by comparing the energetics of the respective intermediates and transition states. In complex, multi-step syntheses, such as the formation of thieno[2,3-d]pyrimidines from aminothiophene precursors, computational chemistry can unravel the sequence of cyclization and condensation reactions. researchgate.netacs.org These models provide a molecular-level picture of bond formation and cleavage, proton transfers, and the role of catalysts, guiding the experimental optimization of reaction conditions.
The predictive power of computational chemistry is a cornerstone of the rational design of new synthetic strategies. nih.govmdpi.com By simulating potential reactions before they are attempted in the laboratory, chemists can screen for feasibility, predict yields, and anticipate potential byproducts. This in silico approach saves significant time and resources.
For derivatives of 4-Aminothiophene-3-carboxylic acid, computational tools can be used to:
Evaluate New Reagents: Assess the reactivity of various electrophiles or nucleophiles with the aminothiophene core to predict the most effective reagents for desired transformations.
Optimize Reaction Conditions: Model the effect of solvent, temperature, and catalysts on reaction barriers and thermodynamics to identify optimal conditions. For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, can be computationally studied to explore variations that might improve yields or accommodate a broader range of substrates. researchgate.net
Prediction of Reactivity and Selectivity Parameters
Computational chemistry allows for the calculation of various molecular properties that act as descriptors of chemical reactivity and selectivity. These parameters help predict how and where a molecule is most likely to react.
Local reactivity descriptors pinpoint the specific sites within a molecule that are most likely to participate in a reaction.
Nucleophilic Sites: These are electron-rich areas prone to attacking electrophiles. For 4-Aminothiophene-3-carboxylic acid, the primary nucleophilic site is the nitrogen atom of the amino group due to its lone pair of electrons. smolecule.com The carboxylate oxygen atoms (in deprotonated form) can also act as nucleophiles. smolecule.com
Electrophilic Sites: These are electron-poor areas susceptible to attack by nucleophiles. The carbonyl carbon of the carboxylic acid group is a significant electrophilic center. smolecule.com The thiophene ring itself, particularly at the C2 and C5 positions, can also exhibit electrophilic character and undergo electrophilic aromatic substitution. smolecule.com
| Descriptor | Type | Predicted Site/Value | Implication |
|---|---|---|---|
| HOMO-LUMO Gap | Global | ~4.537 eV (for related ester) mdpi.com | High chemical reactivity mdpi.com |
| Nucleophilic Center | Local | Amino group (N atom) smolecule.com | Site for alkylation, acylation |
| Nucleophilic Center | Local | Carboxylate group (O atoms) smolecule.com | Site for coordination, condensation |
| Electrophilic Center | Local | Carboxylic acid (C=O carbon) smolecule.com | Site for nucleophilic attack |
| Electrophilic Center | Local | Thiophene ring (C2, C5 positions) smolecule.com | Site for electrophilic substitution |
When a reaction can yield multiple constitutional isomers or stereoisomers, predicting the major product is a significant challenge that computational chemistry can address. rsc.org
Regioselectivity refers to the preference for reaction at one position over another. For 4-Aminothiophene-3-carboxylic acid, electrophilic substitution is predicted to occur preferentially at the C2 or C5 positions of the thiophene ring. smolecule.com Computational models can confirm this by calculating and comparing the activation energies for electrophilic attack at all possible positions on the ring. The pathway with the lowest activation barrier corresponds to the kinetically favored product, thus predicting the regioselectivity. The final product distribution is influenced by the balance between kinetic and thermodynamic control, which can also be assessed computationally by comparing the energies of the transition states (kinetic control) and the final products (thermodynamic control). smolecule.com
Stereoselectivity is the preferential formation of one stereoisomer over another. If a reaction creates one or more new stereocenters, computational methods can predict the outcome. This is achieved by building molecular models of the different transition states leading to each possible stereoisomer. By calculating the relative energies of these diastereomeric transition states, chemists can predict which product will be formed in excess. This approach is invaluable for designing asymmetric syntheses where controlling stereochemistry is paramount.
Applications of 4 Aminothiophene 3 Carboxylic Acid Hydrochloride As a Key Building Block
Role in the Synthesis of Diverse Heterocyclic Scaffolds
The strategic placement of the amino and carboxylic acid groups on the thiophene (B33073) core makes 4-aminothiophene-3-carboxylic acid and its derivatives ideal precursors for annulation reactions, leading to the formation of diverse heterocyclic structures.
The most prominent application of 4-aminothiophene-3-carboxylic acid is in the synthesis of thienopyrimidines, a class of nitrogen-containing fused heterocycles that are bioisosteres of purines. semanticscholar.org The adjacent amino and carboxylate functionalities can react with various reagents containing a one-carbon or a carbon-nitrogen unit to construct a fused pyrimidine (B1678525) ring.
A common and straightforward method involves the reaction of methyl 4-aminothiophene-3-carboxylate with formamide (B127407) under heat, which results in cyclization to form thieno[3,4-d]pyrimidin-4(3H)-one. researchgate.net Similarly, reactions with other C1 synthons like triethyl orthoformate can be employed to achieve this transformation. nih.gov The amino group can also react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) intermediates, which subsequently undergo base-catalyzed cyclization to yield thieno[2,3-d]pyrimidinone derivatives. ekb.eg These reactions highlight the role of the aminothiophene as a synthon for building bicyclic systems containing multiple nitrogen atoms.
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| Methyl 4-aminothiophene-3-carboxylate | Formamide | Thieno[3,4-d]pyrimidin-4(3H)-one | researchgate.net |
| Ethyl 2-aminothiophene-3-carboxylate | Phenyl isothiocyanate, then NaOEt | Thieno[2,3-d]pyrimidinone derivative | ekb.eg |
| Ethyl 2-aminothiophene-3-carboxylate | N-ethylisocyanate, then NaOH | 3-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | ekb.eg |
| 2-Amino-3-cyanothiophene derivative* | Triethyl orthoformate, then a primary amine | 3-Substituted thienopyrimidinone | nih.gov |
*Note: Examples often use the isomeric 2-aminothiophene-3-carboxylic acid esters, which undergo analogous cyclization reactions to form the corresponding thieno[2,3-d]pyrimidine (B153573) core.
Beyond the initial formation of bicyclic thienopyrimidines, 4-aminothiophene-3-carboxylic acid is a gateway to more complex, polycyclic fused systems. The thienopyrimidine core synthesized from the initial building block can be further functionalized and used in subsequent annulation reactions.
For instance, a thieno[2,3-d]pyrimidin-4(3H)-one can be converted to a 4-chlorothienopyrimidine intermediate by treatment with reagents like phosphorus oxychloride. semanticscholar.org This activated intermediate readily undergoes nucleophilic substitution with hydrazine (B178648) to yield a 4-hydrazinothienopyrimidine. semanticscholar.org This new functional group can then be used to construct an additional fused ring, such as a triazole ring, leading to the formation of triazolo-thienopyrimidine systems. nih.gov This stepwise strategy allows for the systematic construction of complex, multi-ring heterocyclic frameworks starting from the simple aminothiophene precursor. While specific examples of bridged ring systems originating directly from this compound are less common, its role in building elaborate fused polycyclic structures is well-established. tandfonline.com
Contribution to the Design of Advanced Organic Compounds
The heterocyclic scaffolds derived from 4-aminothiophene-3-carboxylic acid hydrochloride are central to the development of advanced organic compounds with specific functions, particularly in the realm of medicinal chemistry.
Thienopyrimidines derived from aminothiophenes have been extensively investigated as scaffolds for potent and selective enzyme inhibitors. semanticscholar.org These inhibitors serve as powerful chemical tools and molecular probes to study biological pathways. A significant area of focus is the development of protein kinase (PK) inhibitors, which are crucial for investigating cell signaling pathways often dysregulated in diseases like cancer. semanticscholar.org
For example, derivatives of thieno[2,3-d]pyrimidine have been designed and synthesized as inhibitors of specific kinases like Fms-like tyrosine kinase 3 (FLT3). semanticscholar.org By selectively blocking the activity of such enzymes, these compounds allow researchers to probe the function of the kinase in cellular processes and validate it as a therapeutic target. Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives have been developed as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), providing valuable tools for studying purinergic signaling. nih.gov
The synthesis of biologically active molecules, such as kinase inhibitors, demonstrates the utility of 4-aminothiophene-3-carboxylic acid in generating complex, polyfunctionalized structures. The synthetic routes often involve multiple steps where each functional group of the original building block and subsequent intermediates is strategically manipulated.
A typical synthetic sequence might begin with the cyclization of the aminothiophene ester to form the thienopyrimidinone core. semanticscholar.org This core is then functionalized, for example, through chlorination of the 4-oxo position. semanticscholar.org This is followed by the introduction of a new side chain via nucleophilic substitution, such as reacting the chloro-derivative with hydrazine hydrate. semanticscholar.org The resulting hydrazino group can be further acylated or condensed with other molecules to attach complex, pharmacologically important moieties. semanticscholar.org This systematic elaboration transforms a simple building block into a large, multi-functional molecule with precisely arranged chemical features designed for specific biological interactions.
Applications in Materials Science Research
While the predominant application of 4-aminothiophene-3-carboxylic acid is in medicinal chemistry, the broader class of aminothiophenes has shown significant potential in materials science. nih.gov Thiophene-based compounds are known for their unique electronic and photophysical properties, making them key components in the development of organic functional materials. mdpi.com
Aminothiophenes are utilized as precursors for conjugated polymers, dyes, and materials for optoelectronic devices. nih.govnsmsi.ir For instance, they have been incorporated into organic photovoltaic cells and used to create materials for nonlinear optics. nih.gov A closely related compound, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester, has been used to synthesize conjugated azomethines that function as hole-transporting materials in perovskite solar cells. mdpi.com The presence of both amino and carboxylic acid groups in 4-aminothiophene-3-carboxylic acid makes it a suitable monomer for the synthesis of polyamides or polyimides, allowing for the incorporation of the electronically active thiophene ring into polymer backbones.
Precursor for Organic Electronic Materials (e.g., conductive polymers, semiconductors)
The thiophene ring is a fundamental unit in many organic electronic materials due to its electron-rich nature, which facilitates charge transport. Carboxylic acid-functionalized polythiophenes and oligothiophenes have been investigated as promising organic semiconductors. The carboxylic acid group can aid in the self-assembly of these molecules through hydrogen bonding, which is crucial for creating well-ordered thin films necessary for efficient charge transport in electronic devices.
While direct polymerization of 4-aminothiophene-3-carboxylic acid has not been extensively detailed in the literature, its structural motifs are present in more complex organic semiconductors. The amino group can be functionalized to tune the electronic properties of the resulting polymer, such as the HOMO and LUMO energy levels, which in turn affects the material's conductivity and semiconducting behavior. For instance, the amino group could be acylated or used as a point of attachment for other conjugated systems to create more extended π-systems, a common strategy in the design of organic semiconductors.
Research on related carboxylic acid-functionalized oligo(3-hexylthiophenes) has demonstrated their ability to form highly ordered monolayers, a desirable characteristic for semiconductor applications. beilstein-journals.org The general structure of 4-aminothiophene-3-carboxylic acid suggests its potential as a monomer for similar conductive polymers, where both the amino and carboxylic acid groups could be leveraged to control intermolecular interactions and, consequently, the electronic properties of the bulk material.
Building Block for Optically Active Materials
Optically active materials, particularly chiral conjugated polymers, are of great interest for their potential applications in chiroptical sensors, asymmetric catalysis, and as components in polarized light-emitting diodes. The synthesis of such materials often involves the incorporation of chiral side chains onto a conjugated polymer backbone.
This compound, while not chiral itself, can serve as a scaffold for the introduction of chirality. The amino group provides a convenient handle for the attachment of chiral moieties. For example, it can be reacted with a chiral acid to form a chiral amide, or with a chiral aldehyde to form a chiral imine. Subsequent polymerization of these chiral monomers would lead to the formation of optically active polythiophenes.
The synthesis of chiral polythiophenes functionalized at the 3-position of the thiophene ring with pendants containing a stereogenic center has been successfully demonstrated. rsc.org These studies provide a proof of concept for how achiral thiophene derivatives can be transformed into precursors for optically active polymers. By applying similar synthetic strategies to 4-aminothiophene-3-carboxylic acid, it is conceivable to produce a new class of chiral polymers with unique chiroptical properties. The specific rotation and circular dichroism of these polymers would be dependent on the nature of the chiral side chain and the polymer's conformation in solution or in the solid state.
Role in Agrochemical Research and Development
The thiophene moiety is present in a wide range of biologically active compounds, including many agrochemicals. 3-Aminothiophenes, in particular, are recognized as important intermediates in the synthesis of pharmaceuticals and crop protection agents. google.com
Precursor for Potential Crop Protection Agents
This compound is a valuable precursor for the synthesis of potential crop protection agents, including herbicides, fungicides, and insecticides. The amino and carboxylic acid functionalities allow for a variety of chemical transformations to build more complex molecules with desired biological activities.
A German patent application describes the use of a closely related compound, 3-amino-4-methoxycarbonylthiophene hydrochloride, in the preparation of herbicidally active compounds. google.com This highlights the potential of the 4-aminothiophene-3-carboxylic acid scaffold in the development of new herbicides. Carboxylic acid derivatives are found in many commercial herbicides and are known to target a variety of biosynthetic pathways in weeds. nih.gov
In the realm of fungicides, thiophene-containing compounds have shown significant activity. For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed and synthesized as potent succinate (B1194679) dehydrogenase inhibitors, a key enzyme in fungal respiration. nih.gov The general structure of these compounds suggests that 4-aminothiophene-3-carboxylic acid could be a suitable starting material for similar derivatives.
The following table provides examples of crop protection agents derived from or related to aminothiophene structures:
| Agrochemical Class | Example or Related Structure | Mode of Action (if known) | Reference |
| Herbicides | Derivatives of 3-amino-4-methoxycarbonylthiophene | Not specified in reference | google.com |
| Fungicides | Thiophene/furan-1,3,4-oxadiazole carboxamides | Succinate Dehydrogenase Inhibitors | nih.gov |
| Insecticides | Biphenyl (B1667301) derivatives containing a thiophene moiety | Not specified in reference | researchgate.net |
Intermediate in the Synthesis of Novel Agrochemicals
The development of new agrochemicals is crucial to address the challenges of resistance in pests and weeds and to meet the demands of a growing global population. This compound serves as a versatile intermediate in the synthesis of novel agrochemicals due to the reactivity of its functional groups.
The amino group can undergo diazotization followed by substitution to introduce a variety of functionalities at the 4-position of the thiophene ring. It can also be acylated or alkylated to produce a diverse library of compounds for biological screening. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further opportunities for structural diversification.
For instance, the synthesis of novel biphenyl derivatives containing a thiophene nucleus has been reported to yield compounds with insecticidal activity. researchgate.net The synthetic schemes for such molecules could potentially start from a precursor like 4-aminothiophene-3-carboxylic acid. Furthermore, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, is a cornerstone in the production of various agrochemical intermediates. researchgate.net While 4-aminothiophene-3-carboxylic acid is not a direct product of the Gewald reaction, its synthesis and subsequent reactions are part of the broader toolkit for creating novel thiophene-based agrochemicals.
The strategic use of this compound as a building block allows chemists to explore new chemical spaces and identify novel compounds with improved efficacy, selectivity, and environmental profiles for use in agriculture.
Future Directions and Emerging Research Avenues for 4 Aminothiophene 3 Carboxylic Acid Hydrochloride
Development of Novel and Efficient Synthetic Transformations
The classic Gewald reaction has long been the cornerstone for synthesizing 2-aminothiophenes. nih.govwikipedia.org However, future research is focused on developing more sustainable, efficient, and diverse synthetic methodologies.
Key areas of development include:
Modifications of the Gewald Reaction: Innovations are being explored, such as using inorganic bases in aqueous media or employing microwave irradiation to significantly shorten reaction times and improve yields. researchgate.netresearchgate.netorganic-chemistry.org The use of sodium polysulfide as a sulfur source in water under ultrasound irradiation represents a greener alternative to traditional methods. researchgate.net
Catalyst-Free and Metal-Free Syntheses: Environmentally friendly strategies that avoid transition metals are gaining traction. This includes the use of elemental sulfur with base catalysis or leveraging the inherent reactivity of starting materials under optimized conditions to achieve cyclization. organic-chemistry.orgresearchgate.net
Photocatalysis: The application of visible-light photocatalysis offers a novel approach to thiophene (B33073) synthesis. rsc.org This method can facilitate unique bond formations under mild conditions, potentially allowing for the construction of the aminothiophene ring with unprecedented functional group tolerance. acs.orgrsc.org For example, thiophene-embedded conjugated microporous polymers have shown excellent catalytic activity in synthesizing other heterocycles, a principle that could be adapted for the synthesis of the core scaffold itself. rsc.org
Table 1: Comparison of Traditional and Emerging Synthetic Methods for Aminothiophenes
| Method | Traditional Approach (Gewald) | Emerging Approaches |
| Catalyst/Reagents | Elemental sulfur, base (e.g., morpholine) | Modified bases (inorganic), sodium polysulfide, photocatalysts |
| Solvent | Organic solvents (e.g., ethanol, DMF) | Aqueous media, green solvents |
| Energy Source | Conventional heating | Microwave irradiation, ultrasound, visible light |
| Key Advantages | Well-established, reliable | Improved yields, shorter reaction times, greener conditions, novel reactivity |
| Challenges | Byproduct formation, harsh conditions | Scalability, catalyst cost (for some methods) |
Exploration of Unprecedented Reactivity Patterns
Beyond its synthesis, the future of 4-aminothiophene-3-carboxylic acid hydrochloride lies in exploring new ways to functionalize the core structure. Direct C-H activation is a particularly promising frontier, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Researchers are investigating palladium-catalyzed direct arylation to functionalize the C-H bonds at various positions of the thiophene ring. mdpi.com A significant challenge and area of opportunity is achieving regioselectivity, particularly activating the more difficult C-H bonds at the β-position (C4) of the thiophene ring. rsc.org Strategies involving palladium 1,4-migration are being developed to access these less reactive sites. rsc.org Furthermore, employing directing groups that can be toggled "on" and "off" based on reaction conditions (like pH) could provide sequential and highly controlled functionalization at multiple sites on the thiophene ring. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is set to revolutionize the synthesis of pharmaceutical intermediates like this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater reproducibility. researchgate.netmdpi.com
Automated synthesis platforms integrated with flow reactors can accelerate the discovery and optimization of new derivatives. chimia.ch These systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.net By combining automated flow synthesis with machine learning algorithms, researchers can create a "design-make-test-analyze" cycle that dramatically shortens the timeline for developing new drug candidates based on the aminothiophene scaffold. chimia.ch This approach has already proven effective for other complex molecules and is a logical next step for this versatile building block. nih.gov
Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel reactivity. Advanced in-situ characterization techniques are poised to provide unprecedented, real-time insights into the chemical transformations involved in the synthesis and functionalization of aminothiophenes.
Techniques such as in-situ Fourier-Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for identifying transient species, elucidating reaction pathways, and optimizing conditions for yield and purity. For instance, in-situ monitoring could be used to study the complex mechanism of the Gewald reaction or track the progress of a photocatalytic C-H activation in real time. acs.org
Computational-Aided Discovery and Optimization of Derivatives
Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery of new therapeutic agents. biointerfaceresearch.com These in silico methods are being increasingly applied to the 4-aminothiophene-3-carboxylic acid scaffold to design and optimize derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.gov
QSAR (Quantitative Structure-Activity Relationship) models, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to screen virtual libraries of aminothiophene derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov For example, CADD has been successfully used to design novel 2-aminothiophene derivatives as potential anti-leishmanial agents, demonstrating the power of these techniques to guide synthetic efforts toward promising drug candidates. nih.gov
Table 2: Key Computational Tools in Aminothiophene Derivative Design
| Tool | Application | Purpose |
| QSAR | Predict biological activity based on chemical structure | Identify key structural features for desired activity. |
| Molecular Docking | Simulate the binding of a molecule to a biological target | Predict binding affinity and mode of action. |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties | Filter out compounds with poor drug-like properties early on. |
| Machine Learning | Develop predictive models from large datasets | Screen virtual libraries and prioritize candidates for synthesis. |
Expanding Interdisciplinary Applications of the Aminothiophene Scaffold
The unique electronic and structural properties of the aminothiophene scaffold make it a valuable component in a wide range of interdisciplinary applications beyond traditional medicinal chemistry. nih.govnih.gov
Future research will likely focus on incorporating this scaffold into:
Functional Materials: The conjugated π-system of the thiophene ring is ideal for applications in organic electronics. researchgate.net Derivatives can be used to create organic semiconductors, photostabilizers for polymers, and components of conjugated microporous polymers for photocatalysis. rsc.orgresearchgate.net
Chemical Sensors: The amino and carboxylic acid groups provide handles for attaching the scaffold to surfaces or incorporating it into larger systems designed for the selective detection of biomolecules or environmental contaminants. rsc.org
Agrochemicals: The inherent biological activity of the scaffold makes it a promising starting point for the development of new herbicides and fungicides.
Dyes and Pigments: The scaffold can be incorporated into azo dyes, contributing to a diverse range of colors for various industrial applications. espublisher.com
The continued exploration of these diverse research avenues will ensure that this compound and its derivatives remain at the forefront of chemical innovation, driving progress in medicine, materials science, and beyond.
Q & A
Basic: What are the recommended synthetic routes for 4-Aminothiophene-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of thiophene precursors or functionalization of preformed thiophene scaffolds. A common approach includes:
- Step 1: Protection of the amino group using acid-labile groups (e.g., Cbz) to prevent side reactions during esterification or carboxylation .
- Step 2: Carboxylic acid activation via esterification (e.g., methyl ester formation under acidic methanol conditions) .
- Step 3: Deprotection of the amino group using HCl, yielding the hydrochloride salt .
Critical Parameters: - Temperature: Elevated temperatures (>80°C) during cyclization improve reaction rates but may degrade heat-sensitive intermediates.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous HCl is critical for final deprotection .
- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require rigorous purification to remove metal residues .
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify characteristic peaks:
- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), thiophene ring C=C/C-S vibrations (1400–1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 179.6 (C₅H₆ClNO₂S⁺) and isotopic patterns consistent with Cl .
- Elemental Analysis: Verify %C, %H, %N, and %S within ±0.3% of theoretical values .
Basic: How does the solubility and stability of this compound vary under different experimental conditions?
Methodological Answer:
- Solubility:
- Highly soluble in water (>50 mg/mL at 25°C) due to ionic HCl salt .
- Limited solubility in non-polar solvents (e.g., hexane); moderate in ethanol or DMSO .
- Stability:
- pH Sensitivity: Stable in acidic conditions (pH 2–4); decomposes in alkaline media via hydrolysis of the thiophene ring .
- Light/Temperature: Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged heating (>100°C) to prevent decarboxylation .
Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
Methodological Answer:
- By-Product Analysis: Common impurities include:
- Unreacted Ester Intermediates: Detectable via TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) .
- Oxidation Products: Thiophene-S-oxide forms under aerobic conditions; use inert atmosphere (N₂/Ar) during synthesis .
- Optimization Strategies:
- Catalyst Screening: Test ZnCl₂ vs. FeCl₃ for cyclization efficiency and by-product profiles .
- Gradient Crystallization: Use mixed solvents (e.g., ethanol/water) to selectively crystallize the target compound .
- Kinetic Monitoring: Employ in-situ IR or HPLC to terminate reactions at >95% conversion .
Advanced: How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Methodological Answer:
- Computational Validation:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
- Adjust for solvent effects (e.g., PCM model for DMSO or water) .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly if tautomerism or protonation states are suspected .
- Isotopic Labeling: Use 15N-labeled analogs to confirm amino group assignments in complex spectra .
Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD/UV:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile.
- Detection: 254 nm for thiophene backbone; LOD ≤0.1% .
- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 163 for decarboxylated by-products) .
- Karl Fischer Titration: Quantify water content (<1% w/w) to assess hygroscopicity .
Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Spill Management: Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .
- First Aid:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Wash with soap/water for 15 minutes; monitor for irritation .
- Storage: Airtight container with desiccant; label with GHS hazard pictograms (GHS07, GHS08) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
